molecular formula C10H17N2NaO8P B12359309 CID 156592060

CID 156592060

Katalognummer: B12359309
Molekulargewicht: 347.21 g/mol
InChI-Schlüssel: OUNZAUODDWJICN-TVEPBQBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 156592060” is a chemical substance listed in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of CID 156592060 involves specific synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals, and appropriate personal protective equipment is necessary. The synthetic routes may involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions: CID 156592060 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

CID 156592060 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential effects on biological systems and pathways. In medicine, it may be investigated for its therapeutic potential in treating various diseases. In industry, it may be used in the production of materials with specific properties .

Wirkmechanismus

The mechanism of action of CID 156592060 involves its interaction with specific molecular targets and pathways. These interactions may lead to changes in the chemical or biological properties of the compound, resulting in its observed effects. The exact mechanism may vary depending on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 156592060 can be identified based on their chemical structure and properties. These compounds may share similar functional groups or molecular frameworks, leading to comparable chemical and biological activities .

Uniqueness: this compound is unique due to its specific chemical structure and properties, which may differentiate it from other similar compounds.

Conclusion

This compound is a compound with significant potential in various scientific research applications Its unique chemical properties and ability to undergo various reactions make it a valuable substance for further study and development

Eigenschaften

Molekularformel

C10H17N2NaO8P

Molekulargewicht

347.21 g/mol

InChI

InChI=1S/C10H17N2O8P.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;/h5-8,13H,2-4H2,1H3,(H,11,14,15)(H2,16,17,18);/t5?,6-,7+,8+;/m0./s1

InChI-Schlüssel

OUNZAUODDWJICN-TVEPBQBDSA-N

Isomerische SMILES

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O.[Na]

Kanonische SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O.[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.